2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline
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Overview
Description
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline is a complex organic compound featuring an indole core structure. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole core . Subsequent steps may involve alkylation and amination reactions to introduce the ethyl and N-methyl groups .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may yield indoline derivatives .
Scientific Research Applications
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-methyltryptamine: A compound with a similar indole core and N-methyl group.
Uniqueness
2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline is unique due to its specific substitution pattern and potential biological activities. Its dual indole structure and N-methyl group confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
88048-56-0 |
---|---|
Molecular Formula |
C25H23N3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[2,2-bis(1H-indol-3-yl)ethyl]-N-methylaniline |
InChI |
InChI=1S/C25H23N3/c1-26-23-11-5-2-8-17(23)14-20(21-15-27-24-12-6-3-9-18(21)24)22-16-28-25-13-7-4-10-19(22)25/h2-13,15-16,20,26-28H,14H2,1H3 |
InChI Key |
YMKARZPYVYTWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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